5-Aza-7-deazaguanine

Description

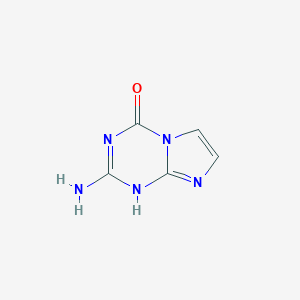

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTJOICDZAFYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)NC(=NC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541537 | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67410-64-4 | |

| Record name | 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-7-deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-7-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aza-7-deazaguanine: Biochemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) nucleobase analog that has garnered significant interest in the fields of biochemistry and drug development. As an isomer of guanine, its unique structure, characterized by the substitution of a nitrogen atom at the 5th position and a carbon atom at the 7th position of the purine ring, confers distinct biochemical and physical properties.[1][2] This technical guide provides a comprehensive overview of the core biochemical and physical characteristics of this compound, its mechanism of action as a DNA methyltransferase inhibitor, and detailed experimental protocols for its study and application.

Physical and Chemical Properties

This compound, with the IUPAC name 2-Aminoimidazo[1,2-a][3][4][5]triazin-4(1H)-one, is a heterocyclic organic compound.[1] Its molecular formula is C5H5N5O, and it has a molar mass of 151.1261 g/mol .[1]

Summary of Physical and Chemical Data

| Property | Value | Reference |

| IUPAC Name | 2-Aminoimidazo[1,2-a][3][4][5]triazin-4(1H)-one | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C5H5N5O | [1] |

| Molar Mass | 151.1261 g/mol | [1] |

| Melting Point | > 240 °C (decomposition) | |

| Solubility | 5 mg/mL in H2O (with ultrasonic and pH adjustment to 9 with NaOH) | [3] |

| pKa | Not explicitly found for the base, but studied for its nucleoside derivatives. |

Biochemical Properties and Mechanism of Action

The primary biochemical activity of this compound and its nucleoside derivatives is the inhibition of DNA methyltransferases (DNMTs).[6] This mechanism is analogous to that of other well-studied 5-aza-cytidine analogs, such as 5-azacytidine (B1684299) and decitabine (B1684300) (5-aza-2'-deoxycytidine).

Inhibition of DNA Methyltransferases

This compound, upon incorporation into DNA, is thought to act as a suicide inhibitor of DNMTs. The proposed mechanism involves the formation of a covalent bond between the enzyme and the modified base, which subsequently leads to the degradation of the DNMT protein, particularly DNMT1.[6][7][8] This depletion of active DNMTs results in a passive demethylation of the genome during DNA replication, as the newly synthesized DNA strands are not methylated.

The inhibition of DNMTs, particularly DNMT1, DNMT3A, and DNMT3B, by 5-aza compounds has been shown to reactivate the expression of tumor suppressor genes that were silenced by hypermethylation.[9] This reactivation can induce cell cycle arrest, apoptosis, and a reduction in the tumorigenic potential of cancer cells.

Downstream Signaling Pathways

The inhibition of DNA methylation by this compound analogs can impact various downstream signaling pathways. While direct studies on this compound are limited, research on related compounds like decitabine has shown effects on pathways such as the JAK/STAT pathway, which is crucial for regulating cellular proliferation, differentiation, and apoptosis. The re-expression of silenced genes can modulate the activity of key components of these pathways.

Quantitative Biological Activity Data

IC50 Values of 5-Azacytidine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |

| A549 | Lung Cancer | 2218 | 48 hours | [10] |

| SK-MES-1 | Lung Cancer | 1629 | 48 hours | [10] |

| H1792 | Lung Cancer | 1471 | 48 hours | [10] |

| H522 | Lung Cancer | 1948 | 48 hours | [10] |

| MOLT4 | Acute Lymphoblastic Leukemia | 16510 (24h), 13450 (48h) | 24 and 48 hours | [11] |

| Jurkat | Acute Lymphoblastic Leukemia | 12810 (24h), 9780 (48h) | 24 and 48 hours | [11] |

Experimental Protocols

The following protocols are based on established methods for studying the effects of DNA methyltransferase inhibitors like 5-azacytidine and can be adapted for this compound.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.

-

Compound Preparation: Prepare a stock solution of this compound. Due to its limited aqueous solubility, a stock solution can be prepared in water with pH adjustment to 9 using NaOH and sonication.[3]

-

Treatment: The day after seeding, treat the cells with the desired concentrations of this compound. The treatment duration can vary depending on the experiment, but for demethylation studies, a period of 48-72 hours is common to allow for at least one round of DNA replication.

DNA Methylation Analysis by Bisulfite Sequencing

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution.

-

Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cells using a commercially available kit.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[12][13] Several commercial kits are available for this step.

-

PCR Amplification: Amplify the target genomic regions using primers specific for the bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Align the sequences to a reference genome and quantify the methylation levels at each CpG site by comparing the number of cytosines (methylated) to thymines (converted from unmethylated cytosines).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5-Aza-7-deazapurine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 13. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

5-Aza-7-deazaguanine: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine, systematically named 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one, is a heterocyclic organic compound and a structural isomer of the natural purine (B94841) base guanine (B1146940).[4][5] Its unique structure, featuring a nitrogen atom at position 5 and the absence of nitrogen at position 7 of the purine ring, imparts distinct chemical and biological properties. This technical guide provides an in-depth overview of the synthesis, chemical structure, and known biological significance of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused imidazole (B134444) and 1,3,5-triazine (B166579) ring system. This arrangement differentiates it from guanine and its other deaza- and aza-analogs, influencing its hydrogen bonding capabilities and potential as a building block in novel nucleic acid structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one | [4] |

| Alternate Names | This compound, Aminoimidazotriazinone I | [6] |

| CAS Number | 67410-64-4 | [6] |

| Molecular Formula | C₅H₅N₅O | [6] |

| Molecular Weight | 151.13 g/mol | [6] |

| Appearance | Whitish to yellowish solid | [7] |

| Melting Point | > 240 °C (with decomposition) | [7] |

Synthesis of this compound

The synthesis of this compound has been reported through various multi-step procedures, often as a precursor to its nucleoside derivatives. A common approach involves the cyclization of a substituted triazine derivative. While a single definitive protocol is not universally cited, a general synthetic strategy can be compiled from the existing literature.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol is a composite of methodologies described for the synthesis of the imidazo[1,2-a][1][2][3]triazine core structure.

Step 1: Synthesis of a 2-amino-1,3,5-triazine precursor

The synthesis often commences with a commercially available 1,3,5-triazine derivative, which is then functionalized to introduce the necessary amino group.

Step 2: Annulation of the imidazole ring

A key step involves the reaction of a 2-amino-1,3,5-triazine with a suitable two-carbon synthon, such as a haloacetaldehyde or a protected equivalent, to construct the fused imidazole ring. Iodine-mediated annulation of 2-amino[1][2][3]triazines with ketones has also been reported as a method for the synthesis of imidazo[1,2-a][1][2][3]triazines.[8][9]

Step 3: Introduction of the 2-amino and 4-oxo functionalities

Subsequent steps involve the introduction and/or modification of substituents on the triazine ring to yield the final 2-amino and 4-oxo groups characteristic of this compound.

Table 2: Representative Reaction Conditions for Imidazo[1,2-a][1][2][3]triazine Synthesis

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Annulation | 2-amino-1,3,5-triazine, α-haloketone, solvent (e.g., DMF), base (e.g., K₂CO₃), heat | Moderate to Good | [8][9] |

| Cyclization | Substituted triazine precursor, acid or base catalyst, heat | Variable | [10] |

Note: Specific yields and optimal conditions can vary significantly based on the chosen substrates and reaction scale.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound (151.13 g/mol ).[6] Fragmentation patterns in the mass spectrum can provide further structural information, although detailed fragmentation analysis for this specific compound is not extensively published. The fragmentation of the related 1,3,5-triazin-2-one nucleus often involves extrusion and ring-contraction processes.[12]

Biological Significance and Applications

The primary biological significance of this compound lies in its role as a synthetic nucleobase, particularly in the context of expanding the genetic alphabet.

Hachimoji DNA

This compound, referred to as "P" in this context, is one of the four synthetic nucleobases in "hachimoji DNA" (from the Japanese "eight letters").[1][2][3][13][14] In this expanded genetic system, it forms a stable base pair with 6-amino-5-nitropyridin-2-one ("Z").[4] This eight-letter DNA can store more information than natural DNA and has been shown to be transcribed into RNA, opening avenues for advancements in synthetic biology, data storage, and nanotechnology.[1][14]

Enzyme Substrate

This compound serves as a substrate for certain enzymes involved in nucleoside metabolism. For example, it is recognized by wild-type E. coli purine nucleoside phosphorylase and its mutants, which can be utilized in the enzymatic synthesis of modified nucleosides.

Antiviral Potential

Nucleoside analogs of this compound have been synthesized and evaluated for their antiviral activity. For instance, 5-aza-7-deazaguanosine has shown synergistic anti-Yellow Fever Virus (YFV) activity when combined with interferon, although its precise mechanism of action is still under investigation.[10]

Conclusion

This compound is a molecule of significant interest in the fields of synthetic biology and medicinal chemistry. Its unique chemical structure allows for its incorporation into expanded genetic alphabets, pushing the boundaries of information storage in biological systems. While its synthesis can be complex, the methodologies are established, providing a foundation for further research and development. The exploration of its biological activities, particularly in the form of its nucleoside derivatives, continues to be a promising area for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals seeking to work with this intriguing heterocyclic compound.

Synthesis Workflow Diagram

References

- 1. Hachimoji DNA: The Eight-letter Genetic Code | Center for Genetically Encoded Materials [gem-net.net]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. physicsworld.com [physicsworld.com]

- 4. The surprising pairing of 2-aminoimidazo[1,2-a][1,3,5]triazin-4-one, a component of an expanded DNA alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Diversity-oriented synthesis of imidazo[1,2-a][1,3,5]triazine derivatives from 2-amine-[1,3,5]triazines with ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hachimoji DNA and RNA: A genetic system with eight building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Unveiling 5-Aza-7-deazaguanine: A Journey from Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-7-deazaguanine, a synthetic purine (B94841) analogue, has garnered significant interest within the scientific community for its unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this intriguing molecule. From its initial synthesis to its role as a key component in expanded genetic alphabets and its promising antiviral activity, this document details the scientific journey of this compound. We present a compilation of key experimental findings, detailed protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, offering valuable insights for researchers and drug development professionals.

Discovery and Historical Perspective

The history of this compound, scientifically known as 2-aminoimidazo[1,2-a]triazin-4(1H)-one, is rooted in the exploration of purine analogue synthesis. While the precise first synthesis is not definitively documented in a single seminal paper, its conceptual foundation lies in the broader field of heterocyclic chemistry. The synthesis of the imidazo[1,2-a]triazine core is a key step. One plausible synthetic route, suggested by its structural similarity to other triazine derivatives, involves a multi-step reaction starting from cyanuric chloride. This approach leverages the sequential displacement of chloride ions to build the fused ring system.

Its prominence in the scientific literature grew significantly with its identification as a crucial component of "hachimoji DNA," a synthetic genetic system that expands the four-letter genetic alphabet to eight. In this system, this compound (designated as "P") forms a stable base pair with 6-Amino-5-nitropyridin-2-one ("Z"). This groundbreaking research highlighted the molecule's unique hydrogen bonding capabilities and its potential for creating novel biological and nanotechnological structures. Beyond synthetic biology, its structural analogy to guanine (B1146940) has spurred investigations into its potential as an antimetabolite, particularly in the realm of antiviral drug discovery.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-aminoimidazo[1,2-a]triazin-4(1H)-one |

| Molecular Formula | C5H5N5O |

| Molar Mass | 151.13 g/mol |

| CAS Number | 67410-64-4 |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Synthesis and Experimental Protocols

The synthesis of this compound and its nucleoside derivatives is a critical aspect of its study and application. Below are detailed methodologies for key synthetic steps.

Synthesis of 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one

A common synthetic pathway to the core heterocyclic structure of this compound involves the cyclization of a substituted triazine. While a definitive protocol for the initial discovery is elusive, a representative synthesis is described below:

Experimental Protocol:

-

Step 1: Synthesis of a 2,4-disubstituted-6-amino-1,3,5-triazine. This intermediate is typically prepared from the reaction of cyanuric chloride with ammonia (B1221849) and another nucleophile in a stepwise, temperature-controlled manner.

-

Step 2: Reaction with a bromo- or chloro-carbonyl compound. The amino-triazine intermediate is then reacted with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) or a bromoacetyl derivative, in the presence of a base.

-

Step 3: Cyclization and aromatization. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration or oxidation to form the fused imidazo[1,2-a]triazine ring system.

-

Step 4: Functional group manipulation. Subsequent steps may be required to introduce the amino and oxo functionalities at the correct positions, leading to the final this compound product.

Glycosylation to form Nucleoside Analogues

The biological activity of this compound is often studied in its nucleoside form. The following are common methods for the glycosylation of the this compound base.

Experimental Protocol 1: Glycosylation using Sodium Hydride

-

The this compound base is suspended in an anhydrous aprotic solvent (e.g., acetonitrile).

-

Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the nucleobase, forming the sodium salt.

-

A protected sugar halide (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is purified by column chromatography.

Experimental Protocol 2: Vorbrüggen Glycosylation

-

The this compound base is silylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

-

A protected sugar acetate (B1210297) (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added.

-

A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added to promote the coupling reaction.

-

The reaction is stirred at an elevated temperature until completion.

-

The reaction mixture is worked up, and the protected nucleoside is purified by chromatography.

-

Deprotection of the sugar and base protecting groups is carried out to yield the final nucleoside.

Caption: General synthetic workflow for this compound nucleosides.

Biological Activity and Mechanism of Action

The primary therapeutic interest in this compound and its derivatives lies in their potential antiviral activity.

Antiviral Activity

The nucleoside analogue, 5-aza-7-deazaguanosine (also known as ZX-2401), has demonstrated notable in vitro activity against the Yellow Fever Virus (YFV), a member of the Flaviviridae family. A key finding is its synergistic effect when used in combination with interferon, suggesting a potential for combination therapy.

Table 1: Antiviral Activity of 5-Aza-7-deazaguanosine (ZX-2401)

| Virus | Cell Line | Activity Metric | Result | Reference |

| Yellow Fever Virus (YFV) | Not specified | Synergistic effect with interferon | Observed |

Mechanism of Action

The precise mechanism of action for this compound nucleosides is not yet fully elucidated. However, it is hypothesized to be similar to that of the broad-spectrum antiviral drug, ribavirin. Ribavirin is a guanosine (B1672433) analogue that, once converted to its triphosphate form, can inhibit viral RNA-dependent RNA polymerase and also induce mutations in the viral genome, leading to error catastrophe.

Given its structural similarity to guanine, it is plausible that 5-aza-7-deazaguanosine is phosphorylated intracellularly to its triphosphate derivative. This triphosphate could then act as a competitive inhibitor of viral polymerases, disrupting viral replication.

Caption: Hypothesized mechanism of antiviral action for 5-aza-7-deazaguanosine.

Signaling Pathway Interactions

Direct studies on the effects of this compound on specific cellular signaling pathways are limited. However, insights can be drawn from the well-characterized related compound, 5-azacytidine (B1684299), a known inhibitor of DNA methylation. 5-azacytidine can induce the expression of tumor suppressor genes and affect various signaling pathways, including the p53/p21 pathway, which is crucial for cell cycle arrest and apoptosis. While this compound is a guanine analogue and not a cytidine (B196190) analogue, the presence of the aza-group suggests a potential for epigenetic modifications or interactions with enzymes involved in nucleic acid metabolism. Further research is warranted to investigate if this compound or its metabolites can modulate signaling pathways involved in cell proliferation, apoptosis, or the immune response.

Future Directions and Conclusion

This compound stands as a molecule of significant scientific interest with a rich, albeit not fully chronicled, history. Its journey from a synthetic curiosity to a cornerstone of an expanded genetic alphabet and a potential antiviral agent underscores its versatility. The lack of comprehensive quantitative data on its biological activities and a detailed understanding of its mechanism of action and signaling pathway interactions present exciting opportunities for future research.

For drug development professionals, the synergistic antiviral activity of its nucleoside analogue with interferon suggests that this chemical scaffold is a promising starting point for the development of novel anti-flaviviral therapies. Further structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective analogues.

5-Aza-7-deazaguanine: A Technical Guide to a Unique Guanine Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aza-7-deazaguanine is a structurally intriguing isomer of the canonical nucleobase guanine (B1146940). Its unique arrangement of nitrogen atoms imparts distinct physicochemical and biological properties, making it a valuable tool in chemical biology, diagnostics, and as a potential scaffold for therapeutic agents. This technical guide provides an in-depth overview of this compound, covering its synthesis, biochemical properties, and its impact on nucleic acid structure and function. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction: The Significance of a Guanine Isomer

This compound, systematically named 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-one, is a purine (B94841) analogue where the nitrogen at position 7 and the carbon at position 5 of guanine are swapped.[4] This seemingly subtle alteration has profound consequences for its hydrogen bonding capabilities, altering the Watson-Crick face and preventing the formation of Hoogsteen base pairs.[5] These changes open up possibilities for novel base pairing schemes, such as purine-purine pairs, and have led to its inclusion in expanded genetic alphabets like hachimoji DNA, where it pairs with 6-amino-5-nitropyridin-2-one.[4] Furthermore, nucleoside derivatives of this compound have demonstrated potential as antiviral agents, with a proposed mechanism of action similar to that of ribavirin.[3] This guide will explore the core properties and applications of this versatile molecule.

Physicochemical and Biochemical Properties

The unique properties of this compound and its derivatives are central to their utility. Key characteristics are summarized below.

Structural and Spectroscopic Properties

The structural formula of this compound is C5H5N5O, with a molar mass of 151.1261 g/mol .[4] Derivatives of this compound have been shown to exhibit interesting photophysical properties, including fluorescence. For instance, pyrene-labeled this compound nucleosides display fluorescence emission that can be modulated by their local environment, making them useful as probes in nucleic acid studies.[1] The fluorescence intensities of this compound nucleosides are often higher than their 7-deazaguanine (B613801) counterparts.[3]

Impact on DNA Duplex Stability

The incorporation of this compound into DNA oligonucleotides has a significant impact on duplex stability, which is highly dependent on the opposing base. When paired with isoguanine, it can form stable purine-purine base pairs, and a series of these pairs can lead to a stepwise increase in duplex stability.[6] However, a single incorporation opposite a canonical base can act as a mismatch and decrease the melting temperature (Tm).

Table 1: Thermal Denaturation Data (Tm) of DNA Duplexes Containing this compound (Z)

| Oligonucleotide Sequence (5' to 3') | Complementary Sequence (5' to 3') | Tm (°C) | ΔTm vs. Control (°C) | Reference |

| d(CGC AZ G CGC) | d(GCG TC G CG) | 48.2 | -11.3 | [6] |

| d(CGC AZ G CGC) | d(GCG TiG G CG) | 52.1 | -7.4 | [6] |

| d(CGC AG G CGC) (Control) | d(GCG TC G CG) | 59.5 | 0 | [6] |

Note: iG represents isoguanine. Conditions for the above measurements were 1.0 M NaCl, 10 mM Na-cacodylate, pH 7.0.

Enzymatic Incorporation into Nucleic Acids

Table 2: Kinetic Parameters for the Incorporation of 5-Aza-dCTP by Mammalian DNA Polymerase α

| Substrate | Apparent Km (μM) | Apparent Vmax (relative to dCTP) | Ki (μM) | Reference |

| dCTP | 2.0 | 1.0 | - | [2] |

| 5-Aza-dCTP | 3.0 | Slightly lower than dCTP | 4.3 (competitive inhibitor) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of 5-Aza-7-deaza-2'-deoxyguanosine

The synthesis of 5-Aza-7-deaza-2'-deoxyguanosine can be achieved through glycosylation of the this compound base. A solid-liquid phase-transfer glycosylation method is particularly effective.

Protocol: Solid-Liquid Phase-Transfer Glycosylation

-

Preparation of the nucleobase anion: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend 2-aminoimidazo[1,2-a]-s-triazin-4-one (1 mmol) in anhydrous acetonitrile (B52724) (20 mL).

-

Add powdered potassium hydroxide (B78521) (3 mmol) and a phase-transfer catalyst, such as the cryptand TDA-1 (tris[2-(2-methoxyethoxy)ethyl]amine) (0.1 mmol).

-

Stir the suspension vigorously at room temperature for 1 hour to form the nucleobase anion.

-

Glycosylation: In a separate flame-dried flask, dissolve 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (1.2 mmol) in anhydrous acetonitrile (10 mL).

-

Add the solution of the protected sugar to the suspension of the nucleobase anion dropwise over 15 minutes at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and purification: Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting anomeric mixture of protected nucleosides by column chromatography on silica (B1680970) gel.

-

Deprotection: Treat the purified protected nucleoside with a solution of sodium methoxide (B1231860) in methanol (B129727) to remove the toluoyl protecting groups.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

-

Purify the final product, 5-Aza-7-deaza-2'-deoxyguanosine, by recrystallization or column chromatography.

Functionalization via Sonogashira Cross-Coupling

Further modification of this compound nucleosides, for example at the 7-position (if a suitable handle like iodine is present), can be achieved via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Protocol: Sonogashira Coupling of 7-Iodo-5-aza-7-deazaguanosine with a Terminal Alkyne

-

Reaction setup: To a degassed solution of 7-iodo-5-aza-7-deazaguanosine (1 mmol) in a mixture of anhydrous THF (10 mL) and triethylamine (B128534) (5 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

-

Degas the mixture again by bubbling with argon for 10 minutes.

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture.

-

Reaction execution: Stir the reaction at room temperature under an argon atmosphere for 12-24 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent like ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the product by column chromatography on silica gel.

Thermal Denaturation of DNA Duplexes

The stability of DNA duplexes containing this compound can be assessed by measuring the change in UV absorbance as a function of temperature.

Protocol: UV-Melting Curve Analysis

-

Sample preparation: Dissolve the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of approximately 2-5 µM for each strand.

-

Annealing: Heat the sample to 90°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., 0.5°C or 1°C per minute) as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

-

Data analysis: Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the maximum of the first derivative of the melting curve.

Enzymatic Incorporation via Primer Extension Assay

A primer extension assay can be used to determine if the triphosphate of 5-Aza-7-deazaguanosine is a substrate for a DNA polymerase.

Protocol: Primer Extension Assay

-

Reaction mixture: Prepare a reaction mixture containing a 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer annealed to a DNA template, the DNA polymerase of interest, the four standard dNTPs, and the triphosphate of 5-Aza-7-deazaguanosine.

-

Reaction conditions: The reaction buffer should be optimized for the specific DNA polymerase being used. A typical reaction might contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 50 µg/mL BSA.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase for a set time course (e.g., 0, 5, 15, 30 minutes).

-

Quenching: Stop the reactions by adding an equal volume of a loading buffer containing a strong denaturant (e.g., 95% formamide) and a tracking dye.

-

Analysis: Denature the samples by heating at 90-95°C for 5 minutes and then analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the radiolabeled or fluorescently labeled DNA fragments by autoradiography or fluorescence imaging, respectively. The presence of full-length extension products indicates successful incorporation of the modified nucleotide.

Visualizing Interactions and Processes

Graphviz diagrams are provided to illustrate key concepts related to this compound.

Proposed Antiviral Mechanism of Action

The antiviral activity of 5-Aza-7-deazaguanosine is thought to be similar to that of ribavirin, which has a multi-faceted mechanism of action.[3]

Caption: Proposed multi-modal antiviral mechanism of 5-Aza-7-deazaguanosine.

Unique Base Pairing Capabilities

Unlike guanine, this compound can form stable purine-purine base pairs.

Caption: Comparison of Watson-Crick and this compound base pairing.

Experimental Workflow: Synthesis and Functionalization

A typical workflow for the synthesis and subsequent functionalization of a this compound nucleoside is outlined below.

Caption: Workflow for the synthesis and functionalization of this compound.

Conclusion

This compound stands out as a remarkable guanine isomer with a rich chemical and biological profile. Its altered hydrogen bonding pattern has been exploited to create novel DNA structures with unique recognition and stability properties. The potential of its nucleoside derivatives as antiviral agents further underscores its importance in medicinal chemistry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and harness the unique characteristics of this fascinating molecule. As our understanding of nucleic acid chemistry and biology deepens, the applications of this compound are poised to expand, offering new avenues for diagnostics, nanotechnology, and therapeutic intervention.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photophysical Properties of 5-Aza-7-deazaguanine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 5-Aza-7-deazaguanine nucleosides, synthetic analogues of the natural nucleobase guanine (B1146940). These compounds are of significant interest for their utility in expanding the genetic alphabet and for the development of fluorescent probes for nucleic acid research. The strategic replacement of nitrogen at position 7 with a carbon and at position 5 with a nitrogen fundamentally alters the electronic structure and hydrogen bonding capabilities of the nucleobase, leading to unique and advantageous photophysical characteristics compared to canonical bases.

Core Photophysical Properties

The introduction of a nitrogen atom at the bridgehead position-5 significantly modifies the electronic and photophysical properties of the 7-deazaguanine (B613801) scaffold. These modifications result in compounds with enhanced fluorescence and longer excited-state lifetimes, making them valuable tools for biophysical studies.

Fluorescence and Quantum Yield:

Unlike natural guanosine, which is virtually non-emissive, this compound nucleosides, particularly when functionalized at the 7-position, exhibit strong fluorescence. Studies have shown that their fluorescence intensities are notably higher than those of their 7-deazaguanine counterparts. The guanine derivative, this compound (5N7CG), displays a fluorescence quantum yield that is approximately 10-fold greater than that of natural guanine.

Furthermore, these nucleosides exhibit solvatochromism, with their photophysical properties being dependent on the solvent environment. The fluorescence quantum yield has been observed to increase as the solvent polarity decreases, with higher yields reported in propanol (B110389) and acetonitrile (B52724) compared to water. This sensitivity to the local environment makes them promising candidates for probes that can report on changes in nucleic acid structure and dynamics. Derivatives functionalized with benzofuran (B130515) and pyrene (B120774) moieties, in particular, display high quantum yields in non-aqueous solvents.

Excited-State Dynamics:

The excited-state lifetime of this compound is significantly longer than that of guanine. Excitation into its lowest energy ¹ππ* state results in relaxation dynamics that are 10 to 30 times slower than those observed for guanine, depending on the solvent. This prolonged excited-state lifetime is a key factor contributing to its higher fluorescence quantum yield. The S1 decay lifetime increases when moving from polar protic solvents like water to polar aprotic solvents like acetonitrile and propanol. This trend is supported by quantum chemical calculations, which show an increase in the energy barrier between the S1 excited state and the S1/S0 conical intersection, thus slowing non-radiative decay pathways. The longer lifetimes may also render these nucleosides more photochemically active compared to natural bases within a DNA or RNA strand. A general relaxation mechanism has been proposed to proceed via several excited states: Lb → La → ¹πσ*(ICT) → S0, where ICT stands for intramolecular charge transfer.

Data Presentation: Summary of Photophysical Properties

The following table summarizes the key photophysical characteristics of this compound (5N7CG) nucleosides in relation to the canonical nucleobase, guanine.

| Property | Guanine (G) | This compound (5N7CG) | Reference |

| Fluorescence | Very Weak / Negligible | Strong, especially when functionalized | |

| Fluorescence Quantum Yield (ΦF) | Extremely Low | ~10-fold higher than G | |

| Excited-State Relaxation | Ultrafast (sub-picosecond) | 10 to 30-fold slower than G | |

| Solvent Effects (Quantum Yield) | N/A | Increases with decreasing solvent polarity (Water < Acetonitrile < Propanol) | |

| Solvent Effects (S1 Lifetime) | N/A | Increases with decreasing solvent polarity (Water < Acetonitrile < Propanol) |

Experimental Protocols

The synthesis and characterization of this compound nucleosides involve specialized organic synthesis and spectroscopic techniques.

1. Synthesis and Functionalization

The synthesis of these modified nucleosides typically begins with the creation of a key intermediate, a 7-iodo-5-aza-7-deazaguanine derivative. This intermediate serves as a versatile scaffold for further chemical modifications.

-

Glycosylation: The sugar moiety (ribose or 2'-deoxyribose) is attached to the modified base.

-

Nucleobase Anion Glycosylation: This method, when used with a protected bromo sugar, has been shown to yield the pure β-D anomer with high efficiency (e.g., 67% yield for a ribonucleoside). For 2'-deoxyribonucleosides, using Hoffer's 2'-deoxyhalogenose can result in a mixture of α and β anomers.

-

Vorbrüggen Conditions: This one-pot method is also used but may result in lower yields of the desired product compared to anion glycosylation.

-

-

Functionalization: To enhance the photophysical properties or to introduce "clickable" handles for bioconjugation, side chains are introduced at the 7-position of the nucleobase.

-

Palladium-Assisted Cross-Coupling: Sonogashira and Suzuki-Miyaura cross-coupling reactions are commonly employed to attach various functional groups (e.g., benzofuran, pyrene, alkynes) to the 7-iodo intermediate.

-

Click Chemistry: "Clickable" derivatives are synthesized by introducing alkyne side chains (e.g., ethynyl, tripropargylamino) via Sonogashira coupling. These can then be readily conjugated to azide-containing molecules, such as fluorescent dyes, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

2. Photophysical Characterization

The photophysical properties of the synthesized nucleosides are investigated using a combination of steady-state and time-resolved spectroscopic techniques.

-

Sample Preparation: The nucleoside analogues are dissolved in solvents of varying polarity (e.g., water, acetonitrile, propanol) to study solvatochromic effects.

-

Steady-State Spectroscopy:

-

UV-Visible Absorption Spectroscopy: Used to determine the ground-state absorption spectra and molar extinction coefficients.

-

Fluorescence Spectroscopy: Used to measure the emission spectra, determine fluorescence quantum yields (often relative to a known standard), and assess solvatochromic shifts.

-

-

Time-Resolved Spectroscopy:

-

Femtosecond Transient Absorption Spectroscopy: This pump-probe technique is used to investigate the ultrafast excited-state dynamics. The sample is excited with a short laser pulse (e.g., at 267 nm), and the subsequent relaxation pathways are monitored by measuring the change in absorption of a probe pulse over a range of delay times. This method allows for the determination of excited-state lifetimes.

-

Visualizations

Unraveling the Enigmatic Base Pairing of 5-Aza-7-deazaguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) nucleobase analog that has garnered significant interest in the fields of chemical biology and drug development. Its unique structural alteration—the substitution of a carbon atom at position 7 with a nitrogen atom and the introduction of a nitrogen atom at position 5—dramatically alters its hydrogen bonding capabilities and, consequently, its base pairing interactions within DNA and RNA duplexes. This technical guide provides an in-depth exploration of the base pairing properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular principles.

The core structural modification in this compound involves the transposition of the N7 nitrogen of guanine (B1146940) to the bridgehead position 5. This seemingly subtle change has profound consequences for its molecular recognition, transforming the N1 position into a hydrogen bond acceptor, a role reversal from its donor function in standard guanine. This modification effectively prevents the formation of Hoogsteen base pairs.[1][2][3] As a result, this compound engages in non-canonical base pairing, primarily with isoguanine (B23775) and guanine, leading to the formation of unique "all-purine" DNA structures with altered helical orientations.[1][3][4]

Quantitative Data on Duplex Stability

The incorporation of this compound into DNA oligonucleotides has a marked effect on duplex stability, which has been quantified through thermal denaturation studies (Tm measurements). While specific thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are not extensively detailed in the available literature, the trends in melting temperatures provide valuable insights into the stability of the resulting non-canonical base pairs.

| Oligonucleotide Duplex Composition | Number of Modifications | Observed Effect on Duplex Stability (Tm) | Reference |

| Single this compound-Isoguanine pair | 1 | Decrease in Tm compared to Watson-Crick duplex | [4] |

| Multiple this compound-Isoguanine pairs | 2 or 3 | Stepwise increase in Tm with each additional pair | [4] |

| Single this compound-Guanine pair | 1 | Destabilizing effect on the duplex | [4] |

| Multiple this compound-Guanine pairs | Not extensively studied, but expected to be destabilizing | [4] | |

| Functionalization at position 7 (e.g., with pyrene) | 1 or more | Increased duplex stability | [1] |

Base Pairing Schemes and Strand Orientation

The altered hydrogen bonding face of this compound dictates its pairing partners and the resulting orientation of the DNA strands.

Experimental Protocols

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of oligonucleotides containing this compound is achieved through standard solid-phase phosphoramidite chemistry.[1][5] The key starting material is the corresponding phosphoramidite of the modified base.

Methodology:

-

Glycosylation: The this compound base is glycosylated with a protected deoxyribose or ribose sugar derivative. This can be achieved under various conditions, including phase-transfer catalysis or using sodium hydride to generate the nucleobase anion.[5][6]

-

Protection: The 5'-hydroxyl group of the resulting nucleoside is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite building block.

-

Purification: The phosphoramidite is purified by silica (B1680970) gel chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Aza-7-deazaguanine in Hachimoji DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to expand the genetic alphabet beyond the canonical four bases (Adenine, Guanine (B1146940), Cytosine, and Thymine) has led to the development of synthetic genetic systems. Among the most significant of these is Hachimoji DNA, an eight-letter genetic system that doubles the information density of natural DNA. A cornerstone of this expanded alphabet is the synthetic purine (B94841) analogue, 5-Aza-7-deazaguanine, denoted as P . This technical guide provides a comprehensive overview of the chemical properties, thermodynamic contributions, and enzymatic processing of P within the Hachimoji DNA framework. Detailed experimental protocols for its synthesis and incorporation into oligonucleotides are also presented, alongside a workflow for the selection of functional Hachimoji DNA molecules.

Chemical Properties and Structure of this compound (P)

This compound is a synthetic purine analogue where the nitrogen at position 7 and the carbon at position 5 of guanine are exchanged.[1] This modification maintains the Watson-Crick base-pairing edge, allowing it to form a stable and specific base pair with its synthetic pyrimidine (B1678525) partner, 6-amino-5-nitro-2-pyrimidinone, known as Z .[1] The P:Z pair is one of the four orthogonal base pairs in the Hachimoji genetic system, alongside the natural A:T and G:C pairs, and the synthetic S:B pair.

The structure of the this compound deoxynucleoside is shown below:

Caption: Chemical structure of 2'-deoxy-5-aza-7-deazaguanosine (dP).

Data Presentation: Thermodynamic Stability of Hachimoji DNA containing P:Z pairs

The thermodynamic stability of Hachimoji DNA duplexes, including those containing P:Z pairs, has been systematically evaluated. The nearest-neighbor model, a cornerstone for predicting the stability of natural DNA duplexes, has been successfully extended to this eight-letter system.[1] This allows for the accurate prediction of melting temperatures (Tm) and Gibbs free energy (ΔG°37) for any Hachimoji DNA sequence.

The thermodynamic parameters for the ten unique nearest-neighbor interactions in the Watson-Crick system have been supplemented with 28 additional parameters to account for the four new bases in Hachimoji DNA.[1] These parameters were derived from the analysis of 94 different Hachimoji DNA duplexes.[1] The predictive power of this expanded model is comparable to that for natural DNA, with an average error in predicted Tm of 2.1°C and in ΔG°37 of 0.39 kcal/mol.[1]

Table 1: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA in 1 M NaCl

| Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| Containing P | |||

| AP/TZ | -7.6 | -21.3 | -1.3 |

| TP/AZ | -7.2 | -20.4 | -1.1 |

| CP/GZ | -10.6 | -27.2 | -2.5 |

| GP/CZ | -9.8 | -24.4 | -2.6 |

| ZP/PZ | -8.0 | -19.2 | -2.3 |

| SP/BZ | -8.5 | -22.7 | -1.8 |

| BP/SZ | -7.8 | -21.0 | -1.6 |

| PP/ZZ | -6.6 | -18.4 | -1.1 |

| Containing Z | |||

| AZ/TP | -7.2 | -21.3 | -0.9 |

| TZ/AP | -7.2 | -22.2 | -0.6 |

| CZ/GP | -9.8 | -26.2 | -2.0 |

| GZ/CP | -10.6 | -26.9 | -2.7 |

| PZ/ZP | -8.0 | -19.2 | -2.3 |

| SZ/BP | -7.8 | -23.2 | -0.9 |

| BZ/SP | -8.5 | -22.7 | -1.8 |

| ZZ/PP | -6.6 | -18.4 | -1.1 |

Note: This table presents a subset of the full nearest-neighbor parameters for Hachimoji DNA, focusing on interactions involving P and Z. The complete set of parameters can be found in the supplementary materials of Hoshika et al., Science (2019).[1]

Experimental Protocols

Synthesis of 5-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite (B1245037)

The synthesis of the 3'-((2-cyanoethyl)-(N,N-diisopropyl)) phosphoramidite of 5-aza-7-deaza-2'-deoxyguanosine is a critical step for its incorporation into synthetic DNA. The following is a generalized protocol based on standard phosphoramidite synthesis methodologies.

Caption: Workflow for the synthesis of 5-Aza-7-deaza-2'-deoxyguanosine phosphoramidite.

Protocol:

-

5'-Hydroxyl Protection: The starting 5-aza-7-deaza-2'-deoxyguanosine is reacted with dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine (B92270) to protect the 5'-hydroxyl group. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

N2-Amino Group Protection: The exocyclic amino group at the N2 position is protected, typically with an acyl protecting group such as isobutyryl chloride in the presence of a base. This prevents side reactions during oligonucleotide synthesis.

-

Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety, which is reactive in the subsequent oligonucleotide synthesis.

-

Purification: The final phosphoramidite product is purified by silica (B1680970) gel column chromatography to remove any unreacted starting materials and byproducts. The purity of the final product is confirmed by 1H NMR, 31P NMR, and mass spectrometry.

Solid-Phase Synthesis of Hachimoji DNA Oligonucleotides

Hachimoji DNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry.

Caption: Automated solid-phase synthesis cycle for Hachimoji DNA.

Protocol:

-

Initiation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT protecting group is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The desired phosphoramidite (including the this compound phosphoramidite) is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

-

-

Iteration: The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

Enzymatic Incorporation and Fidelity

For Hachimoji DNA to function as a genetic material, it must be a substrate for DNA polymerases. Studies have shown that engineered DNA polymerases can replicate Hachimoji DNA with high fidelity. The fidelity of a polymerase is a measure of its ability to correctly insert the complementary nucleotide opposite a template base.

While specific kinetic parameters (kpol and Kd) for the incorporation of dPTP by DNA polymerases are not extensively published in a centralized table, the successful PCR amplification and sequencing of Hachimoji DNA demonstrates that efficient and faithful incorporation occurs.[1] The development of variants of T7 RNA polymerase has also enabled the transcription of Hachimoji DNA into Hachimoji RNA, further highlighting the compatibility of this synthetic system with enzymatic processes.[1]

Functional Applications: SELEX with Hachimoji DNA

The ability to evolve functional molecules from a random library is a hallmark of a genetic system. Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique for isolating DNA or RNA molecules (aptamers) that bind to a specific target. This process has been successfully applied to Hachimoji DNA to generate aptamers that bind to various targets, including cancer cells.

Caption: Experimental workflow for SELEX using a Hachimoji DNA library.

SELEX Protocol Outline:

-

Library Design and Synthesis: A large library of single-stranded Hachimoji DNA molecules is synthesized. Each molecule contains a central randomized region flanked by constant primer binding sites.

-

Incubation: The library is incubated with the target of interest under specific binding conditions.

-

Partitioning: Non-binding sequences are washed away, while the molecules that have bound to the target are retained.

-

Elution: The bound sequences are eluted from the target.

-

Amplification: The eluted sequences are amplified by PCR using primers that anneal to the constant regions and a mixture of all eight Hachimoji deoxynucleoside triphosphates (dNTPs).

-

Single-Strand Generation: The double-stranded PCR products are converted to single-stranded DNA for the next round of selection.

-

Iteration and Enrichment: The process is repeated for multiple rounds, with increasing selection stringency, to enrich the pool in high-affinity binders.

-

Sequencing and Characterization: The enriched pool is sequenced using high-throughput methods to identify individual aptamer candidates, which are then synthesized and characterized for their binding affinity and specificity.

Conclusion

This compound is a pivotal component of the Hachimoji expanded genetic alphabet. Its ability to form a stable and specific base pair with its partner, Z, contributes to the predictable thermodynamic behavior of Hachimoji DNA. The successful synthesis of its phosphoramidite derivative allows for its routine incorporation into synthetic oligonucleotides, and its compatibility with engineered polymerases enables the replication and evolution of Hachimoji DNA. The development of functional Hachimoji DNA aptamers through SELEX highlights the potential of this expanded genetic system for applications in diagnostics, therapeutics, and synthetic biology. This guide provides the foundational technical information for researchers and developers to explore and utilize the capabilities of this compound within the context of Hachimoji DNA.

References

Theoretical Stability of 5-Aza-7-deazaguanine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine, a structural analog of guanine, is of significant interest in medicinal chemistry and drug development due to its potential as a therapeutic agent. Its altered electronic structure, arising from the substitution of a carbon atom with nitrogen at the 5-position and the removal of nitrogen at the 7-position of the purine (B94841) ring, can lead to unique biological activities. Understanding the intrinsic stability of this molecule, including its tautomeric preferences and decomposition pathways, is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, drawing upon computational chemistry methodologies and analogous systems to elucidate its fundamental properties.

Tautomerism of this compound

Prototropic tautomerism, the migration of a proton between different positions on a molecule, is a key determinant of the chemical and biological properties of heterocyclic compounds like this compound. The relative stability of different tautomers can significantly influence their base-pairing capabilities and interactions with enzymes.

Based on theoretical studies of the analogous molecule guanine, several tautomeric forms of this compound can be postulated. The predominant tautomer in various solvents is reported to be the N9-H form. The primary tautomeric forms considered in theoretical studies would include the keto-amino and enol-amino forms, with protonation occurring at different nitrogen atoms of the purine ring system.

Key Tautomeric Forms

The most probable tautomers of this compound are depicted below. Their relative stability is influenced by the solvent environment, with polar solvents generally favoring more polar tautomers.

| Tautomer Name | Protonation Sites | General Stability |

| N9-H (canonical) | N1, N9 | Expected to be the most stable form in solution |

| N7-H | N1, N7 | Generally less stable than the N9-H form in guanine |

| Enol Tautomers | O6, N9/N7 | Typically higher in energy than the keto forms |

Table 1: Postulated Tautomeric Forms of this compound and their Expected Relative Stabilities.

The following diagram illustrates the equilibrium between the major keto-amino tautomers of this compound.

Methodological & Application

Application Note: Enhancing the Sequencing of GC-Rich DNA Using Guanine Analogs

A Note on 5-Aza-7-deazaguanine: While this compound is a modified guanine (B1146940) analog, its documented applications primarily involve the study of molecular recognition and the formation of novel base pairs in synthetic DNA.[1][2] For the purpose of resolving secondary structures in GC-rich templates during standard sequencing, the widely adopted and extensively documented analog is 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) . This document will focus on the application and protocols for 7-deaza-dGTP, which directly addresses the challenges of sequencing GC-rich DNA.

Introduction: The Challenge of Sequencing GC-Rich DNA

DNA sequences with a high guanine-cytosine (GC) content (typically >60%) present significant challenges for standard DNA sequencing protocols, including both Sanger sequencing and Next-Generation Sequencing (NGS). The strong triple hydrogen bonds between guanine and cytosine bases, compared to the double hydrogen bonds in adenine-thymine pairs, lead to high thermal and structural stability.[3][4]

This high stability promotes the formation of stable secondary structures, such as hairpins and G-quadruplexes, even after denaturation.[3][5][6] These structures can cause DNA polymerase to stall, dissociate, or skip regions of the template, leading to:

-

Premature termination of the sequencing reaction.[7]

-

Band compressions in Sanger sequencing, where distinct DNA fragments migrate at the same rate in a gel, causing ambiguous base calling.[8][9][10]

-

Uneven coverage and sequencing gaps in NGS, as GC-rich regions are poorly amplified during library preparation.[3]

-

Reduced read length and overall data quality .[5]

Mechanism of Action: 7-deaza-dGTP

To overcome these challenges, dGTP can be partially or fully replaced with its analog, 7-deaza-dGTP. The key structural difference is the substitution of the nitrogen atom at position 7 (N7) of the purine (B94841) ring with a carbon-hydrogen (C-H) group.

This modification prevents the formation of Hoogsteen base pairing, which is a non-Watson-Crick interaction that contributes significantly to the formation of secondary structures like G-quadruplexes.[11] By weakening these non-canonical base-base interactions, 7-deaza-dGTP destabilizes secondary structures in the DNA template, allowing the DNA polymerase to proceed more effectively through the GC-rich regions.[7] This results in improved read-through, reduced band compression, and more uniform amplification.[7][11]

References

- 1. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Isoguanine and Guanine-Isoguanine Base Pairs in Watson-Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadinstitute.org [broadinstitute.org]

- 4. neb.com [neb.com]

- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanine-rich sequences inhibit proofreading DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]

- 9. Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 5-Aza-7-deazaguanine in PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aza-7-deazaguanine is a modified purine (B94841) base that presents unique opportunities for the development of novel therapeutic and diagnostic agents. Unlike its more commonly used analog, 7-deazaguanine, which is primarily employed in PCR to overcome issues with GC-rich templates, this compound has been explored for its ability to form alternative base pairs and to create functionalized DNA constructs.[1][2][3][4] The substitution of nitrogen at position 5 of the purine ring alters the hydrogen bonding properties of the base, enabling new molecular recognition patterns.[1][3][5]

Currently, the incorporation of this compound into nucleic acids is predominantly achieved through chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry.[1] There are no established, standardized protocols for the enzymatic incorporation of 5-Aza-7-deazaguanosine triphosphate (5-Aza-7-deaza-dGTP) into DNA during a Polymerase Chain Reaction (PCR).

This document provides a comprehensive overview of the properties of this compound and presents a hypothetical and experimental protocol for its incorporation into PCR products. The proposed methodologies are based on established principles for using modified nucleotides in PCR and are intended to serve as a starting point for researchers to develop and optimize their own specific applications.

Properties and Potential Applications of this compound

The unique structure of this compound imparts distinct chemical properties that differ from natural guanine (B1146940) and 7-deazaguanine. The nitrogen at position 5 alters the electron distribution in the purine ring system and modifies the hydrogen-bonding pattern. This allows for the formation of non-canonical base pairs, for instance with isoguanine, leading to the construction of novel DNA duplexes with unique stability and recognition features.[1][3]

Potential applications for DNA containing this compound include:

-

Development of therapeutic oligonucleotides: The modified base can enhance the stability and target specificity of antisense oligonucleotides or siRNAs.

-

Novel diagnostic probes: The unique base pairing can be exploited to create highly specific probes for detecting specific DNA or RNA sequences.

-

Expansion of the genetic alphabet: this compound has been used as a component of an expanded genetic alphabet, which could lead to the creation of novel proteins and nucleic acid-based catalysts.[6]

-

Functionalized DNA: The 7-position of the 5-aza-7-deazapurine moiety can be functionalized with various side chains, allowing for the attachment of labels, drugs, or other molecules to DNA.[1][7][8]

Hypothetical Experimental Protocol for PCR Incorporation

The following protocol is a proposed starting point for the enzymatic incorporation of this compound into DNA via PCR. Optimization of each component and condition is critical for success.

Principle

This protocol is adapted from methods used for the incorporation of 7-deaza-dGTP. It is based on the assumption that a DNA polymerase can recognize and incorporate 5-Aza-7-deaza-dGTP opposite a cytosine in the template strand. Due to the altered structure, the efficiency of incorporation may be lower than that of the natural dGTP or even 7-deaza-dGTP. Therefore, a mixture of 5-Aza-7-deaza-dGTP and dGTP is recommended to ensure the completion of the PCR amplification.

Materials

-

5-Aza-7-deazaguanosine triphosphate (custom synthesis required)

-

DNA template

-

Forward and reverse primers

-

High-fidelity, proofreading DNA polymerase (e.g., Pfu, Q5)

-

Deoxynucleotide triphosphates (dNTPs) mix (dATP, dCTP, dGTP, dTTP)

-

PCR buffer

-

MgCl₂ solution

-

Nuclease-free water

Experimental Workflow

Caption: Experimental workflow for optimizing the incorporation of this compound in PCR.

PCR Reaction Setup

It is recommended to perform a series of reactions to optimize the concentration of 5-Aza-7-deaza-dGTP, the ratio of 5-Aza-7-deaza-dGTP to dGTP, and the MgCl₂ concentration.

| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |

| 10X PCR Buffer | 10X | 1X | 5 µL |

| dNTP mix (without dGTP) | 10 mM each | 200 µM each | 1 µL |

| dGTP | 10 mM | 50 - 150 µM | 0.25 - 0.75 µL |

| 5-Aza-7-deaza-dGTP | 10 mM | 50 - 150 µM | 0.25 - 0.75 µL |

| Forward Primer | 10 µM | 0.2 - 0.5 µM | 1 - 2.5 µL |

| Reverse Primer | 10 µM | 0.2 - 0.5 µM | 1 - 2.5 µL |

| DNA Template | 1-100 ng/µL | 1-100 ng | 1 µL |

| MgCl₂ | 50 mM | 1.5 - 3.0 mM | 1.5 - 3.0 µL |

| DNA Polymerase | 1-2 U/µL | 0.5 - 1.0 U | 0.5 µL |

| Nuclease-free water | to 50 µL |

Note: The suggested ratio of 5-Aza-7-deaza-dGTP to dGTP is a starting point. A gradient of ratios from 1:3 to 3:1 should be tested.

Thermocycling Conditions

The following are suggested starting parameters. The annealing temperature should be optimized for the specific primer set, and the extension time should be adjusted based on the amplicon length and the polymerase used.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 98°C | 30 sec | 1 |

| Denaturation | 98°C | 10 sec | 30-35 |

| Annealing | 55-65°C | 30 sec | |

| Extension | 72°C | 30-60 sec/kb | |

| Final Extension | 72°C | 5 min | 1 |

| Hold | 4°C | ∞ |

Data Presentation: Hypothetical Optimization Matrix

To systematically optimize the incorporation of this compound, a matrix of experimental conditions should be tested. The results can be analyzed by agarose gel electrophoresis to assess product yield and purity, followed by sequencing or mass spectrometry to confirm and quantify incorporation.

| Ratio (5-Aza-7-deaza-dGTP : dGTP) | [MgCl₂] (mM) | Annealing Temp (°C) | Expected PCR Product Yield | Expected Incorporation Efficiency |

| 1:3 | 1.5 | 58 | +++ | Low |

| 1:3 | 2.0 | 58 | +++ | Low-Medium |

| 1:3 | 2.5 | 58 | ++ | Medium |

| 1:1 | 1.5 | 60 | ++ | Medium |

| 1:1 | 2.0 | 60 | +++ | Medium-High |

| 1:1 | 2.5 | 60 | ++ | High |

| 3:1 | 1.5 | 62 | + | High |

| 3:1 | 2.0 | 62 | ++ | High |

| 3:1 | 2.5 | 62 | + | Very High |

Key: + (low), ++ (medium), +++ (high)

Visualization of Modified Guanine Analogs

The structural differences between guanine, 7-deazaguanine, and this compound are critical to their function.

Caption: Structures of Guanine, 7-Deazaguanine, and this compound.

Conclusion

The incorporation of this compound into DNA via PCR is a novel application that holds promise for various fields of research and development. While a standardized protocol does not yet exist, the experimental approach outlined in this document provides a solid foundation for researchers to begin exploring this exciting possibility. Successful incorporation will require careful optimization of reaction conditions, particularly the ratio of the modified nucleotide to its natural counterpart and the concentration of magnesium ions. The resulting modified DNA could have a wide range of applications, from the creation of new therapeutic agents to the development of advanced diagnostic tools. Further research in this area is warranted to fully unlock the potential of this unique modified base.

References

- 1. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes: Enhancing Next-Generation Sequencing of GC-Rich Regions with 7-Deaza-dGTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-Generation Sequencing (NGS) has revolutionized genomics research. However, a persistent challenge is the accurate and uniform sequencing of genomic regions with high guanine-cytosine (GC) content. These GC-rich regions, which include critical regulatory elements like promoters and CpG islands, are prone to forming stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerase processivity during the library amplification step, leading to biased amplification, uneven coverage, and even complete dropout of these regions in the final sequencing data. This GC bias can significantly impact various applications, from whole-genome sequencing to targeted sequencing for cancer research, where accurate variant calling in GC-rich oncogenes is critical.

To address this challenge, the guanine (B1146940) analog 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) can be incorporated into the PCR amplification step of NGS library preparation. By replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP disrupts the Hoogsteen hydrogen bonding required for the formation of G-quadruplexes and other secondary structures, without affecting the standard Watson-Crick base pairing. This results in a more faithful amplification of GC-rich templates, leading to improved sequencing quality and more uniform coverage across the genome.

Principle and Mechanism of Action

The primary cause of underrepresentation of GC-rich regions in Illumina sequencing data is bias introduced during PCR amplification. High

Application Notes: 5-Aza-7-deazaguanine for Resolving DNA Secondary Structures

Introduction